molecular formula C6H12N2O3Pt B1208763 Platinum, [hydroxyacetato(2-)-O1,O2](3-pyrrolidinamine-N1,N3)- (9CI) CAS No. 137765-06-1

Platinum, [hydroxyacetato(2-)-O1,O2](3-pyrrolidinamine-N1,N3)- (9CI)

Katalognummer: B1208763
CAS-Nummer: 137765-06-1
Molekulargewicht: 355.26 g/mol
InChI-Schlüssel: JWBPXTQWYACXRM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) is a platinum-based compound that has garnered significant interest in the fields of chemistry and medicine. This compound is known for its unique structure, which includes a platinum center coordinated with 3-aminopyrrolidine and glycolato ligands. The presence of platinum makes it a potential candidate for various applications, particularly in the development of anticancer agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) typically involves the reaction of platinum precursors with 3-aminopyrrolidine and glycolato ligands. One common method involves the use of potassium tetrachloroplatinate(II) as the platinum source. The reaction is carried out in an aqueous medium, where the platinum precursor is first reacted with glycolic acid to form a platinum-glycolato complex. This intermediate is then treated with 3-aminopyrrolidine under controlled pH conditions to yield the final product.

Industrial Production Methods

Industrial production of ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is typically purified using crystallization or chromatography techniques to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo ligand exchange reactions where the glycolato or 3-aminopyrrolidine ligands are replaced by other ligands.

    Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.

    Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, phosphines, and amines. These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coordination Reactions: These reactions often involve the use of metal salts or other coordinating ligands in aqueous or organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new platinum complexes with different ligands, while redox reactions can result in changes to the oxidation state of the platinum center.

Wissenschaftliche Forschungsanwendungen

ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) has a wide range of scientific research applications:

    Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.

    Biology: It is studied for its interactions with biological molecules, such as DNA and proteins, making it a valuable tool in biochemical research.

    Medicine: The compound is investigated for its potential as an anticancer agent due to its ability to form stable complexes with DNA, leading to the inhibition of cancer cell growth.

    Industry: It is used in the development of new materials and coatings, particularly those requiring high stability and resistance to corrosion.

Wirkmechanismus

The mechanism of action of ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) involves its interaction with cellular components, particularly DNA. The platinum center forms covalent bonds with the nitrogen atoms of the DNA bases, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately resulting in cell death. The compound also interacts with various proteins and enzymes, further contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) can be compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a common platinum center, they differ in their ligand structures and biological activities:

    Cisplatin: Contains chloride ligands and is widely used as an anticancer drug. It has a different side effect profile compared to ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II).

    Carboplatin: Contains a cyclobutane dicarboxylate ligand and is known for its reduced toxicity compared to cisplatin.

    Oxaliplatin: Contains an oxalate ligand and is effective against colorectal cancer. It has a different mechanism of action and side effect profile.

The uniqueness of ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) lies in its specific ligand structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

137765-06-1

Molekularformel

C6H12N2O3Pt

Molekulargewicht

355.26 g/mol

IUPAC-Name

2-oxidoacetate;platinum(2+);pyrrolidin-3-amine

InChI

InChI=1S/C4H10N2.C2H3O3.Pt/c5-4-1-2-6-3-4;3-1-2(4)5;/h4,6H,1-3,5H2;1H2,(H,4,5);/q;-1;+2/p-1

InChI-Schlüssel

JWBPXTQWYACXRM-UHFFFAOYSA-M

SMILES

C1CNCC1N.C(C(=O)[O-])[O-].[Pt+2]

Kanonische SMILES

C1CNCC1N.C(C(=O)[O-])[O-].[Pt+2]

Synonyme

ab-(3-aminopyrrolidine)-cd-(glycolato(2-)-O,O')platinum(II)
KB 5424
KB 5424R
KB 5424S
KB-5424

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.